N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
CAS No.: 1021222-76-3
Cat. No.: VC6404146
Molecular Formula: C21H22FN7O
Molecular Weight: 407.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021222-76-3 |
|---|---|
| Molecular Formula | C21H22FN7O |
| Molecular Weight | 407.453 |
| IUPAC Name | N-(4-fluorophenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H22FN7O/c1-15-3-2-4-18(23-15)25-19-9-10-20(27-26-19)28-11-13-29(14-12-28)21(30)24-17-7-5-16(22)6-8-17/h2-10H,11-14H2,1H3,(H,24,30)(H,23,25,26) |
| Standard InChI Key | AMUGNGIRHLGBDH-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Introduction
N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound with a molecular formula of C21H22FN7O. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities, including antiviral, antibacterial, and antifungal properties .
Synthesis
The synthesis of this compound typically involves the reaction of a pyridazine derivative with a piperazine moiety, followed by the introduction of the 6-methylpyridin-2-yl amino group. Detailed synthetic routes may vary depending on the specific starting materials and conditions used.
Biological Activities
While specific biological activities of N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide have not been extensively documented, compounds with similar structures have shown potential in various therapeutic areas:
-
Antiviral and Antimicrobial Activities: Piperazine derivatives have been explored for their antiviral and antimicrobial properties, suggesting potential applications in infectious disease treatments .
-
Pharmacological Targets: Compounds with pyridazine and piperazine moieties may interact with various biological targets, influencing neurotransmitter systems or enzyme activities.
Potential Therapeutic Applications
Given the structural similarities to known biologically active compounds, N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide may be explored for its potential in treating conditions related to neurological disorders or infectious diseases.
Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 407.4 g/mol | |
| Molecular Formula | C21H22FN7O | |
| CAS Number | 1021222-76-3 | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume